6-Bromo-3-ethyl-1,3-benzothiazol-2-one
Overview
Description
6-Bromo-3-ethyl-1,3-benzothiazol-2-one is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse chemical reactivities and broad spectrum of biological activities. This compound features a benzene ring fused to a thiazole ring, with a bromine atom at the 6th position and an ethyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethyl-1,3-benzothiazol-2-one can be achieved through various methods. One common approach involves the cyclization of substituted anilines with potassium thiocyanate in the presence of bromine and acetic acid. This reaction typically occurs under mild conditions and yields high to excellent results .
Industrial Production Methods
In industrial settings, the production of benzothiazole derivatives often involves the use of efficient and economical methods. For instance, the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization, is a widely used approach .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethyl-1,3-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-Bromo-3-ethyl-1,3-benzothiazol-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethyl-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptors, leading to various biological effects. For example, it may interfere with the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzothiazol-2-one: Similar structure but lacks the ethyl group at the 3rd position.
6-Bromo-3-(hydroxymethyl)-1,3-benzothiazol-2-one: Similar structure but has a hydroxymethyl group instead of an ethyl group.
Uniqueness
6-Bromo-3-ethyl-1,3-benzothiazol-2-one is unique due to the presence of both a bromine atom and an ethyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
IUPAC Name |
6-bromo-3-ethyl-1,3-benzothiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNOS/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOQLHLJVIDPBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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